Brevinin-1SE
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPLVRGAAKLIPSVVCAISKRC |
Origin of Product |
United States |
Discovery, Isolation, and Molecular Characterization of Brevinin 1se
Methodologies for Peptide Isolation and Purification from Biological Secretions
The initial step in studying Brevinin-1SE involves its isolation from the skin secretions of its source organism, the European frog Pelophylax esculentus (formerly Rana esculenta). nih.gov The process typically begins with the induction of peptide secretion from the granular glands in the frog's skin, a non-invasive procedure often stimulated by mild electrical stimulation or injection of norepinephrine.
The collected secretion, a complex mixture of various bioactive molecules, is then subjected to a multi-step purification process. The primary technique used is reverse-phase high-performance liquid chromatography (RP-HPLC). This method separates peptides based on their hydrophobicity. The crude secretion is fractionated, and the resulting peptide fractions are collected for further analysis. Subsequent rounds of purification using different RP-HPLC columns (such as C18 or C4) may be necessary to isolate the peptide to homogeneity. mdpi.comresearchgate.net
Spectrometric and Sequencing Approaches for this compound Primary Structure Elucidation
Once a pure sample of this compound is obtained, its primary structure (the linear sequence of amino acids) is determined. The definitive amino acid sequence for this compound has been identified as FLPLLAGLAANFLPKIFCKITRKC. nih.gov
The elucidation of this sequence is achieved through a combination of sophisticated analytical techniques:
Mass Spectrometry (MS): This technique is used to determine the precise molecular mass of the peptide. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide a highly accurate mass measurement, which serves as a crucial validation step for the proposed amino acid sequence. mdpi.com
Automated Edman Degradation: This is a classic method for peptide sequencing. It involves sequentially removing one amino acid at a time from the N-terminus of the peptide. Each removed amino acid is then identified, allowing for the step-by-step reconstruction of the entire peptide sequence.
These methods, used in conjunction, provide a robust and accurate determination of the peptide's primary structure.
Molecular Cloning of this compound Precursor Encoding cDNAs
To understand the biosynthesis of this compound, researchers employ molecular cloning techniques to identify the messenger RNA (mRNA) that encodes it. Peptides like this compound are synthesized as part of a larger precursor protein, known as a prepropeptide. nih.gov
The cloning process generally involves constructing a cDNA (complementary DNA) library from the total RNA extracted from the frog's skin. researchgate.net This library represents all the genes being actively expressed in the skin tissue at the time of extraction.
The specific gene encoding the this compound precursor is identified from the cDNA library using a polymerase chain reaction (PCR)-based strategy. A common approach is the 3' Rapid Amplification of cDNA Ends (3'-RACE). mdpi.com This technique utilizes a degenerate forward primer designed to bind to a highly conserved region in the signal peptide sequence of known brevinin precursors. mdpi.com
Once the target cDNA is amplified, it is inserted into a cloning vector, which is then introduced into host bacteria (such as Escherichia coli). As the bacteria multiply, the vector and the inserted cDNA are replicated, producing many copies. These copies are then sequenced to reveal the complete nucleotide sequence of the gene encoding the this compound precursor. nih.gov
The sequenced cDNA provides the blueprint for the prepropeptide. Bioinformatic tools are then used to analyze this sequence and deduce the structure of the precursor protein. nih.gov The typical this compound prepropeptide consists of three distinct domains:
A Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus that directs the nascent protein into the secretory pathway.
An Acidic Spacer Peptide: An intervening sequence that often contains negatively charged amino acids (aspartic acid, glutamic acid).
The Mature this compound Peptide: The final, biologically active peptide located at the C-terminus of the precursor.
A conserved proteolytic cleavage site, typically a Lysine-Arginine (KR) pair, is found immediately preceding the mature peptide sequence, signaling where enzymes will cut to release the final product. mdpi.com Online tools such as SignalP are used to predict the signal peptide cleavage site, while software like ProtParam can calculate the theoretical molecular weight and isoelectric point (pI) of the precursor and mature peptide. mdpi.com
| Domain | Approximate Length (Amino Acids) | Key Features |
|---|---|---|
| Signal Peptide | 22 | Hydrophobic N-terminal region; directs protein for secretion. |
| Acidic Spacer | Variable | Rich in acidic residues (Asp, Glu); separates signal and mature peptides. |
| Cleavage Site | 2 | Typically Lys-Arg (KR); recognized by processing enzymes. |
| Mature Peptide (e.g., this compound) | 24 | Biologically active peptide; contains the C-terminal "Rana box". |
Phylogenetic Relationships of this compound within Brevinin-1 Subfamilies
To understand the evolutionary history of this compound, its amino acid sequence is compared with other known Brevinin-1 peptides. This is accomplished through phylogenetic analysis. nih.gov The process involves aligning the sequences of multiple brevinin peptides using algorithms like ClustalW to identify conserved and variable regions. researchgate.net
Advanced Structural Analysis and Structure Activity Relationship Sar of Brevinin 1se and Analogs
Conformational Dynamics and Secondary Structure Induction
The three-dimensional structure of Brevinin-1SE is not static but rather a dynamic feature that adapts to its environment. This conformational flexibility is crucial for its biological activity, particularly its ability to interact with and disrupt microbial membranes.
Spectroscopic Characterization in Aqueous and Membrane-Mimetic Environments
Spectroscopic techniques, most notably Circular Dichroism (CD), have been instrumental in characterizing the secondary structure of this compound in different environments.
In Aqueous Solution: In a simple aqueous environment, such as a buffer solution, this compound and its analogs typically exhibit a random coil or disordered structure. nih.gov This lack of a defined secondary structure in an aqueous phase is a common characteristic of many AMPs. nih.gov
In Membrane-Mimetic Environments: The conformational landscape of this compound changes dramatically in the presence of membrane-mimicking agents like 2,2,2-trifluoroethanol (B45653) (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, and dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov In these environments, which simulate the hydrophobic core of a biological membrane, this compound adopts a predominantly α-helical conformation. nih.govnih.gov CD spectra in these conditions show characteristic minima at approximately 208 and 222 nm and a maximum around 190 nm, which are hallmarks of an α-helical structure. nih.govrsc.org For instance, studies on the related peptide Brevinin-1BYa revealed that in a 33% TFE-water mixture and in SDS and DPC micelles, the peptide forms a helix-hinge-helix motif. nih.gov The induction of this α-helical structure is a critical step for the peptide's interaction with and insertion into the lipid bilayer of target cells. nih.govnih.gov The percentage of α-helicity often increases significantly when moving from an aqueous to a membrane-mimicking environment, indicating that the peptide's structure becomes more ordered upon membrane binding. nih.gov
The following table summarizes the observed secondary structures of Brevinin peptides in different environments:
| Environment | Predominant Secondary Structure | Spectroscopic Evidence |
| Aqueous Solution (e.g., buffer) | Random Coil/Disordered | Lack of characteristic α-helical or β-sheet signals in CD spectra nih.gov |
| Membrane-Mimetic (e.g., TFE, SDS) | α-Helix | CD spectra with minima at ~208/222 nm and maximum at ~190 nm nih.govnih.govrsc.org |
Computational Modeling and Prediction of Tertiary Structures and Membrane Interactions
Computational modeling provides valuable insights into the three-dimensional structure of this compound and its interactions with membranes at an atomic level.
Tertiary Structure Prediction: Tools like I-TASSER and AlphaFold2 are used to predict the tertiary structure of Brevinin peptides. mdpi.com These models often corroborate the experimental findings from spectroscopic methods, showing a high propensity for α-helical formation. mdpi.com For some brevinins, a helix-hinge-helix motif is predicted, with the flexible hinge region often located around a proline residue. nih.gov
Membrane Interaction Modeling: Molecular dynamics (MD) simulations are employed to model the interaction of this compound with lipid bilayers. nih.gov These simulations can reveal how the peptide orients itself relative to the membrane surface. Studies on Brevinin-1BYa have shown that its helical segments lie parallel to the micelle surface. nih.govnih.gov The hydrophobic residues of the peptide face towards the core of the membrane, while the hydrophilic residues are exposed to the aqueous environment, a classic feature of an amphipathic helix. nih.govnih.gov This orientation is consistent with a non-pore-forming mechanism of action for some brevinins. nih.govnih.gov Computational methods are also used to predict transmembrane spans, topology, and surface accessibility, which are crucial for understanding how the peptide inserts into and perturbs the membrane. nih.gov
Determinants of Bioactivity: Influence of Peptide Structural Parameters
The biological efficacy of this compound and its analogs is not determined by a single factor but rather by a complex interplay of several structural parameters. ju.edu.joju.edu.joresearchgate.net
Role of Net Charge and Cationicity on Biological Efficacy
The net positive charge, or cationicity, of this compound is a critical factor for its initial interaction with negatively charged microbial membranes.
Electrostatic Interactions: The outer surfaces of bacterial membranes are rich in negatively charged molecules like phosphatidylglycerol and lipopolysaccharides. nih.gov The positive charge of this compound, conferred by amino acids such as lysine (B10760008) and arginine, facilitates electrostatic attraction to these surfaces, which is the first step in its antimicrobial action. nih.govfrontiersin.org
Charge and Activity: Generally, an increase in the net positive charge of brevinin analogs correlates with enhanced antimicrobial activity. ju.edu.joju.edu.joresearchgate.net However, there is an optimal range, as excessive positive charge can sometimes lead to increased toxicity towards host cells (hemolytic activity) or even a decrease in antimicrobial efficacy. ju.edu.joju.edu.jomdpi.com For example, modifying a brevinin-2 (B1175259) analog by replacing negatively charged residues with lysine increased its net positive charge and improved its antibacterial activity. nih.gov The specific type of cationic residue can also be important; arginine, with its guanidinium (B1211019) group, can form more hydrogen bonds than lysine's amino group, potentially leading to stronger interactions. frontiersin.org
The table below illustrates the relationship between net charge and the antimicrobial activity of Brevinin analogs.
| Peptide Analog | Net Charge | Antimicrobial Activity |
| Brevinin-2GUb | Low | Modest |
| tB2U-K (Lysine substituted) | Increased | Improved |
| tB2U-6K (Further Lysine substitution) | Further Increased | Drastically Improved nih.gov |
Impact of Hydrophobicity and Amphiphilicity
Hydrophobicity and amphiphilicity are crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane.
Hydrophobicity: This property, determined by the presence of nonpolar amino acids, drives the partitioning of the peptide from the aqueous environment into the hydrophobic core of the membrane. mdpi.com An optimal level of hydrophobicity is required; too little, and the peptide will not effectively insert into the membrane, while too much can lead to self-aggregation in the aqueous phase or non-specific binding and toxicity to host cells. mdpi.com
Significance of Alpha-Helicity and Peptide Length
Alpha-Helicity: The formation of a stable α-helical structure, particularly in the membrane environment, is essential for the proper orientation of the hydrophobic and hydrophilic residues, thus establishing the peptide's amphipathicity. ju.edu.joju.edu.joresearchgate.net The stability of this helix can be influenced by the specific amino acid sequence, with residues like alanine (B10760859) and leucine (B10760876) being strong helix promoters. rsc.org While α-helicity is important, it is not always the sole determinant of activity. nih.gov
Peptide Length: The length of the peptide must be sufficient to span a significant portion of the lipid bilayer to cause disruption. Most brevinin-1 (B586460) peptides are around 24 amino acids long. mdpi.com Studies involving truncated analogs have shown that while some shortening is possible without a complete loss of activity, excessive truncation can be detrimental. nih.govnih.gov For instance, the removal of a few N-terminal amino acids from Brevinin-1E did not significantly affect its antimicrobial activity but did reduce its hemolytic activity. nih.gov This suggests that different regions of the peptide may be responsible for different biological effects. The length of the α-helical segments is also correlated with both antimicrobial and hemolytic activities. mdpi.com
Functional Roles of Specific Structural Domains and Residues
The N-terminal region of brevinin-1 peptides is predominantly hydrophobic. nih.govmdpi.com This hydrophobicity is a key determinant in the peptide's interaction with cell membranes. mdpi.com The N-terminal domain, rich in hydrophobic amino acid residues, facilitates the initial binding and subsequent insertion of the peptide into the lipid bilayer of target cells. mdpi.commdpi.com While essential for inducing the peptide's α-helical structure, the N-terminal region's hydrophobicity is not the sole factor for antimicrobial action. nih.gov Studies involving the truncation of the N-terminus have shown a significant decrease in hemolytic activity while not drastically affecting antimicrobial potency, suggesting a dissociation between these two biological effects. nih.gov Specifically, the deletion of the first three amino acids from the N-terminus of Brevinin-1E, a close relative of this compound, dramatically reduced its ability to lyse red blood cells without a major loss of its antimicrobial efficacy. nih.gov This indicates that the N-terminal region is more critical for toxicity against eukaryotic cells than for killing bacteria.
Located in the central part of the peptide, the proline residue at position 14 introduces a significant kink or hinge in the α-helical structure of this compound. nih.govmdpi.comresearchgate.net This structural feature is not merely a passive linker but plays an active role in the peptide's function. The proline-induced bend provides flexibility to the peptide, which is thought to be crucial for its ability to penetrate and disrupt the cell membrane. purdue.edu The presence of a proline hinge can facilitate the transition of the peptide from a surface-bound state to an inserted state within the membrane. mdpi.com For some antimicrobial peptides, this hinge is critical for their cell-penetrating capabilities. purdue.edu In the case of brevinin-1 peptides, this flexibility allows for optimal orientation of the N- and C-terminal domains relative to the membrane, which is important for its lytic activity. Substitution of the proline residue can lead to a loss of the helical conformation and a significant reduction in antimicrobial and cytotoxic activities, highlighting the functional importance of this hinge. researchgate.net
The functional role of the Rana box can, however, vary among different brevinin family members. For some, its removal leads to a dramatic loss of antimicrobial activity. mdpi.comnih.gov For instance, deleting the Rana box from brevinin-1OS resulted in a complete loss of its antimicrobial effects. nih.gov In Brevinin-1E, the disulfide bridge contributes to both antimicrobial and hemolytic activities, though its elimination is not as detrimental as N-terminal truncation for antimicrobial action. nih.gov The cationic nature of the loop, often containing a lysine residue, is also important for the initial electrostatic interaction with negatively charged bacterial membranes. nih.gov Transferring the Rana box from the C-terminus to a more central position has been shown in some studies to reduce hemolytic activity, although often at the cost of decreased antimicrobial potency. mdpi.comresearchgate.net
Rational Design and Synthesis of this compound Analogs for SAR Probing
To better understand the structure-activity relationship (SAR) of this compound and to develop analogs with improved therapeutic potential (i.e., high antimicrobial activity and low toxicity), researchers employ rational design and synthesis strategies. These include amino acid substitutions, truncations, and cyclization.
Cationic Residue Substitution: Replacing neutral or hydrophobic amino acids with cationic residues like lysine (Lys) or arginine (Arg) can increase the net positive charge of the peptide. nih.gov This generally enhances the initial electrostatic attraction to the negatively charged bacterial membranes. nih.gov Substituting lysine with arginine has been explored, as arginine's guanidinium group can form more hydrogen bonds than lysine's primary amine, potentially leading to stronger interactions with the phosphate (B84403) groups of lipids. nih.gov Histidine substitution can introduce a pH-sensitive charge, potentially making the peptide more active in the slightly acidic environments characteristic of some infection sites. frontiersin.org
D-amino Acid Substitution: Replacing L-amino acids with their D-enantiomers is a common strategy to increase the peptide's resistance to proteolytic degradation by host and bacterial proteases. nih.govnih.gov This modification can enhance the in vivo stability of the peptide. nih.gov Interestingly, D-amino acid substitution can sometimes lead to altered or even improved antimicrobial activity and reduced hemolytic activity, although the effects are position-dependent. nih.govnih.gov For example, systematic substitution of leucine and lysine with their D-enantiomers in a brevinin-1 analog led to a derivative with a higher therapeutic index. nih.gov
Table 1: Effects of Amino Acid Substitutions on Brevinin-1 Analogs
| Parent Peptide | Modification Strategy | Substituted Residue(s) | Observed Effect on Activity | Reference(s) |
|---|---|---|---|---|
| Brevinin-1LTe | D-amino acid scanning | L-Leucine, L-Lysine | Enhanced selectivity and effectiveness against MRSA; improved stability. | nih.govnih.gov |
| Brevinin-1pl | Cationic substitution | Lysine for Arginine | Comparable antimicrobial activity to parent, but decreased MBC against P. aeruginosa. | frontiersin.org |
| Brevinin-1pl | Cationic substitution | Lysine for Histidine | Reduced antimicrobial activity against Gram-positive bacteria but low hemolytic activity. | frontiersin.org |
| Brevinin-2GUb | Cationic substitution | Negatively charged amino acids for Lysine | Increased net positive charge, leading to enhanced antimicrobial activity. | nih.gov |
Truncation: N-terminal or C-terminal truncation is used to identify the minimal active core of the peptide and to remove regions associated with toxicity. nih.govnih.gov As mentioned, N-terminal truncation of Brevinin-1E significantly reduced hemolytic activity while largely preserving antimicrobial function. nih.gov C-terminal truncation involving the removal of the Rana box has also been studied. In some brevinin-2 family peptides, removal of the Rana box can enhance antimicrobial activity, but in the brevinin-1 family, it often leads to a loss of activity. mdpi.comnih.govnih.gov This highlights the differential roles of this domain across peptide subfamilies.
Cyclization: Beyond the native disulfide bridge, synthetic cyclization strategies can be employed to constrain the peptide's conformation and improve its stability. biorxiv.org Head-to-tail cyclization or the introduction of additional disulfide or lactam bridges can enhance resistance to exopeptidases. nih.gov Click chemistry has also been used to create cyclized analogs, with the resulting structure and activity being highly dependent on the span of the cyclization (e.g., i, i+4 vs. i, i+6). nih.govmdpi.com These approaches aim to create more robust and potent antimicrobial agents by locking the peptide into its bioactive conformation.
Table 2: Effects of Truncation and Cyclization on Brevinin Analogs
| Parent Peptide | Modification Strategy | Description | Observed Effect on Activity | Reference(s) |
|---|---|---|---|---|
| Brevinin-1E | N-terminal Truncation | Deletion of 3 amino acids from the N-terminus. | Dramatically reduced hemolytic activity; antimicrobial activity not greatly affected. | nih.gov |
| Brevinin-2GUb | C-terminal Truncation | Removal of the Rana box domain. | The N-terminal fragment (residues 1-19) was identified as the active core. | nih.govresearchgate.net |
| Brevinin-1OS | C-terminal Truncation | Removal of the Rana box. | Complete loss of antimicrobial activity. | nih.gov |
| Arginine-rich peptide (R4F4) | Cyclization | Head-to-tail cyclization. | Significantly improved protease resistance and antimicrobial activity. | biorxiv.org |
Correlation between Structural Modifications and Biological Efficacy
The biological activity of this compound and its analogs is intricately linked to their structural properties, including net charge, hydrophobicity, amphipathicity, and helical content. researchgate.netju.edu.jo Modifications to the peptide's sequence and structure can dramatically alter its antimicrobial and hemolytic activities, highlighting the delicate balance required for optimal efficacy and selectivity. researchgate.netju.edu.jo
Amino Acid Substitutions:
Strategic replacement of amino acids has been a key approach to modulate the activity of brevinin peptides.
Cationic Residue Substitutions: Increasing the net positive charge generally enhances antimicrobial activity, although excessive charge can also lead to higher hemolytic activity. researchgate.netju.edu.jo For instance, substituting lysine residues with arginine in brevinin-1pl analogs (brevinin-1pl-2R and brevinin-1pl-5R) increased activity against Gram-positive bacteria but also elevated hemolytic activity. frontiersin.org Conversely, replacing lysine with histidine (brevinin-1pl-3H) reduced hemolytic activity, suggesting improved selectivity. frontiersin.org
Hydrophobic Residue Substitutions: The hydrophobicity of the peptide is a critical determinant of its interaction with cell membranes. In a study on a brevinin-1 analog, replacing the 9th alanine with a more hydrophobic leucine (in analog 9L) led to a significant decrease in antibacterial activity. nih.gov This indicates that a simple increase in hydrophobicity does not always correlate with enhanced efficacy.
D-Amino Acid Substitutions: Incorporating D-amino acids can enhance peptide stability and, in some cases, biological activity. For example, the D-amino acid-substituted analog D-9L showed markedly improved antibacterial efficacy against several bacterial strains compared to its L-amino acid counterpart. nih.gov Further substitution with another D-amino acid in analog 9L10L further boosted activity against Gram-negative strains. nih.gov
Interactive Data Table: Antimicrobial Activity of Brevinin-1pl Analogs frontiersin.org
| Peptide | Modification | MIC (µM) vs. E. faecium | MIC (µM) vs. MRSA | MIC (µM) vs. E. coli | Hemolytic Activity |
| Brevinin-1pl | Parent Peptide | 4 | 2 | 4 | Moderate |
| Brevinin-1pl-2R | Lys to Arg | 2 | 2 | >64 | Increased |
| Brevinin-1pl-5R | Lys to Arg | 2 | 4 | >64 | Increased |
| Brevinin-1pl-6K | Arg to Lys | 16 | 8 | 4 | Reduced |
| Brevinin-1pl-3H | Lys to His | 16 | 4 | >64 | Low |
N-Terminal and C-Terminal Modifications:
Modifications at the termini of brevinin peptides can significantly impact their biological profiles.
N-Terminal Truncation: Deletion of amino acids from the N-terminus can have differential effects on antimicrobial and hemolytic activities. For example, deleting three amino acids from the N-terminal region of brevinin 1E amide did not significantly affect its antimicrobial activity but dramatically reduced its hemolytic activity. nih.gov
C-Terminal "Rana Box" Modification: The C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide, is a conserved feature in many brevinin peptides. mdpi.comnih.gov Elimination of the intra-disulfide bridge in brevinin 1E amide did not greatly affect its antimicrobial or hemolytic activity. nih.gov However, in truncated fragments of brevinin 1E, removing the disulfide bridge decreased hemolytic activity while maintaining antimicrobial potency. nih.gov In some brevinin-2 analogs, removal of the Rana box domain has been shown to even enhance antimicrobial activity. nih.gov
Amidation and Acetylation: C-terminal amidation is a common modification that can improve the antimicrobial activity of peptides. nih.gov Both N-terminal acetylation and C-terminal amidation can increase peptide stability by mimicking the native protein structure and making them more resistant to enzymatic degradation. lifetein.com
Interactive Data Table: Biological Activity of Brevinin 1E Amide and its Analogs nih.gov
| Peptide | Modification | Antimicrobial Activity (MIC, µM) vs. S. aureus | Hemolytic Activity (HC50, µM) |
| Brevinin 1E amide | Parent Peptide | 6.3 | 50 |
| Des(1-3)-Brevinin 1E amide | N-terminal 3 amino acid deletion | 12.5 | >200 |
| Linear Brevinin 1E amide | Disulfide bridge removal | 6.3 | 50 |
| Linear des(1-3)-Brevinin 1E amide | N-terminal deletion & disulfide bridge removal | 12.5 | 100 |
The Role of Secondary Structure:
Brevinin peptides typically adopt an α-helical conformation in membrane-mimicking environments, which is crucial for their function. nih.govmdpi.combiologists.com The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates membrane interaction and disruption. biologists.com While the intra-disulfide bridge can help induce this helical structure, it is not always essential for antimicrobial activity. nih.gov Studies on various analogs have shown that a balance between positive charge, α-helicity, and hydrophobicity is necessary to maintain potent antimicrobial activity while minimizing cytotoxicity. mdpi.com
Mechanistic Investigations of Brevinin 1se S Biological Actions
Membrane-Disrupting Mechanisms in Microbial Cells
The primary mode of action for many antimicrobial peptides, including those in the brevinin family, is the disruption of the microbial cell membrane. mdpi.commdpi.com This interaction leads to a loss of membrane integrity, ultimately causing cell death. nih.gov Brevinin-1SE, a 23-amino acid peptide isolated from the dusky gopher frog (Lithobates sevosus), is predicted to be an amphipathic, hydrophobic, alpha-helical peptide that inserts into the lipid bilayer of cell membranes. biologists.comresearchgate.net
Models of Membrane Interaction (e.g., Barrel-Stave Model, Carpet Model)
Two primary models are proposed to explain how antimicrobial peptides like this compound interact with and disrupt microbial membranes: the barrel-stave model and the carpet model. latrobe.edu.auresearchgate.net
The Barrel-Stave Model suggests that the peptide monomers first bind to the surface of the microbial membrane. latrobe.edu.au Upon reaching a critical concentration, these peptides insert themselves perpendicularly into the lipid bilayer, much like the staves of a barrel. researchgate.netmdpi.com The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, forming a transmembrane pore or channel. nih.govlatrobe.edu.au This pore allows the unregulated passage of ions and metabolites, disrupting the electrochemical gradient and leading to cell death. bachem.com For an α-helical peptide to span the membrane in this manner, a minimum length of approximately 22 amino acids is generally required, a criterion that this compound meets. mdpi.com
The Carpet Model , in contrast, does not involve the formation of discrete transmembrane pores. nih.govresearchgate.net In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.net This accumulation disrupts the curvature and tension of the membrane. Once a threshold concentration is reached, the membrane is destabilized, leading to a detergent-like effect where the membrane dissolves into micelles. nih.govlatrobe.edu.au Previous studies have suggested a correlation between the hydrophobicity of brevinin peptides and their lytic activity, with the "carpet model" being proposed for their action on prokaryotic cells. nih.gov
| Model | Description | Key Features |
| Barrel-Stave Model | Peptides insert perpendicularly into the membrane to form a pore. | Hydrophilic core, hydrophobic exterior, requires a critical concentration of peptides. |
| Carpet Model | Peptides accumulate on the membrane surface, causing disruption without forming stable pores. | Detergent-like action, leads to micelle formation, dependent on peptide concentration. |
| Toroidal Pore Model | A variation of the pore-forming model where peptides and lipids bend together to form a pore, disrupting the lipid bilayer. | Peptides are always associated with lipid head groups, disrupts hydrophobic/hydrophilic arrangement. nih.govlatrobe.edu.au |
Permeabilization and Pore Formation Kinetics
The kinetics of membrane permeabilization and pore formation are critical to the antimicrobial efficacy of peptides like this compound. Studies on related brevinin peptides provide insights into these processes. For instance, time-kill kinetic assays on brevinin-1OS and its analogues demonstrated rapid bactericidal activity, completely killing MRSA within 30 to 60 minutes. mdpi.com Similarly, brevinin-1pl and its analogue were shown to eradicate E. coli strains within 60 minutes.
The process of pore formation is often concentration-dependent and can be stochastic. shu.ac.uk At lower concentrations, the disruption can be transient, while at higher concentrations, it becomes more severe and irreversible. shu.ac.uk Studies on other antimicrobial peptides have visualized this process, showing that all-or-none permeabilization is characterized by fast and total filling of vesicles with a fluorescent dye, often leading to stably open pores. mpg.de In contrast, graded permeabilization is slower and results in partial filling. mpg.de The kinetics of membrane permeabilization by brevinin peptides can be measured using techniques like the SYTOX Green uptake assay, which detects the influx of the dye upon membrane disruption. frontiersin.orgnih.gov For example, analogues of brevinin-2GUb have been shown to cause membrane permeability at their minimum inhibitory concentrations (MIC). nih.govresearchgate.net
Impact on Phospholipid Bilayer Integrity
The fundamental role of the phospholipid bilayer is to act as a selective barrier, maintaining cellular integrity. taylorandfrancis.com this compound's interaction directly compromises this integrity. The amphipathic nature of the peptide allows it to interact with both the hydrophilic head groups and the hydrophobic tails of the phospholipids (B1166683). biologists.com This interaction disrupts the tightly packed structure of the bilayer, leading to increased permeability and eventual lysis. Modeling of the related brevinin-1SY peptide predicts that its positively charged face interacts with the membrane surface before the peptide inserts into the lipid bilayer. biologists.comresearchgate.net The insertion of these peptides can alter membrane fluidity and lead to the leakage of cellular contents. taylorandfrancis.com
Interaction with Bacterial Components Beyond the Cell Membrane
While membrane disruption is a primary mechanism, the activity of brevinin peptides is not solely limited to the phospholipid bilayer.
Lipopolysaccharide (LPS) Binding and Neutralization Studies
Gram-negative bacteria possess an outer membrane rich in lipopolysaccharide (LPS), which can act as a barrier to antimicrobial agents and is a potent trigger of inflammatory responses. mdpi.com Many antimicrobial peptides, including members of the brevinin family, can bind to and neutralize LPS. mdpi.comnih.gov This interaction is often mediated by the cationic nature of the peptides, which are attracted to the negatively charged LPS molecules. mdpi.com
Studies on brevinin-1GHd have demonstrated its ability to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. nih.govnih.gov This binding can neutralize the endotoxic effects of LPS. nih.govnih.gov For instance, brevinin-1GHd was shown to suppress the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophage cells. nih.govnih.gov Similarly, brevinin-1BW demonstrated significant LPS-binding activity, which contributed to its anti-inflammatory effects. mdpi.com The binding affinity of another related peptide, brevinin-1pl, to LPS was found to have an EC50 value of approximately 0.77 µM. nih.gov This binding activity is crucial for the peptide's ability to permeabilize the outer membrane of Gram-negative bacteria and exert its antimicrobial effect.
| Brevinin-1 (B586460) Analogue | LPS Binding Affinity (EC50/Kd) | Reference |
| Brevinin-1GHd | Kd: 6.49 ± 5.40 mM | nih.govnih.gov |
| Brevinin-1pl | EC50: ~0.77 µM | nih.gov |
| des-Ala16-[Lys4]brevinin-1pl | EC50: ~0.65 µM | nih.gov |
Mechanisms of Biofilm Inhibition and Eradication
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. frontiersin.orguminho.pt Antimicrobial peptides are being investigated as agents to both prevent biofilm formation and eradicate established biofilms. nih.govmdpi.com
The mechanisms of biofilm inhibition by AMPs can involve several strategies. They can interfere with the initial attachment of bacteria to surfaces, a crucial first step in biofilm formation. nih.gov This may be due to the peptide coating either the surface or the bacteria themselves. nih.gov Furthermore, some AMPs can disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm development. mdpi.com
Exploration of Antiviral Action Pathways
The antiviral activities of the brevinin family of peptides, including this compound, are a subject of growing research interest. frontiersin.orgfrontiersin.org The primary mechanism of action appears to be the direct disruption of the viral envelope, making them particularly effective against enveloped viruses. researchgate.netnih.gov
Studies on brevinin peptides have demonstrated activity against a range of viruses. A chemically modified derivative of Brevinin-1, for instance, showed protective effects against Herpes Simplex Virus (HSV-1M and HSV-2G). nih.gov Other brevinin-derived peptides have shown efficacy against retroviruses, hepatitis C virus, and herpes simplex virus. nih.gov The mechanism is suggested to be virucidal, involving the disruption of the virus membrane. This is supported by the observation that these peptides are not effective against non-enveloped viruses. nih.gov
The antiviral process likely involves the peptide's integration into the viral lipid bilayer, which destabilizes the entire viral particle. researchgate.net This interaction can rapidly neutralize the virus, preventing it from binding to and entering host cells. researchgate.netnih.gov The antiviral action of peptides can target several stages of the viral replication cycle, including direct inactivation of the virus particle itself before it encounters a host cell. nih.gov
Investigation of Mechanisms in Eukaryotic Cell Interactions
This compound and related peptides interact with eukaryotic cells through various mechanisms, which are fundamental to their anti-cancer properties and other biological activities. These interactions are often initiated by the peptide's physical and chemical properties, such as its positive charge and its ability to form a specific three-dimensional structure in different environments. nih.gov
Differential Lytic Mechanisms in Prokaryotic vs. Eukaryotic Cell Membranes
A key feature of many antimicrobial peptides, including brevinins, is their ability to selectively target prokaryotic (bacterial) cells over eukaryotic (mammalian) cells. pnas.org This selectivity is largely based on the fundamental differences in the composition and properties of their respective cell membranes. pnas.orgfrontiersin.orgmdpi.com
Bacterial Membranes: Prokaryotic cell membranes are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol. pnas.org The cationic (positively charged) nature of brevinin peptides facilitates a strong electrostatic attraction to these negatively charged surfaces. researchgate.net Upon binding, the peptide adopts an amphipathic α-helical structure, allowing it to insert into and disrupt the lipid bilayer, leading to membrane permeabilization and cell death. nih.govnih.gov This disruption can occur through mechanisms described by the "barrel-stave" or "carpet-like" models, where peptides either form pore-like channels or destabilize the membrane in a detergent-like manner. mdpi.com
Eukaryotic Membranes: In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine and sphingomyelin, and also contains cholesterol, which tends to stabilize the membrane. pnas.org This reduces the electrostatic attraction for cationic peptides. However, certain eukaryotic cells, such as cancer cells and red blood cells, have a higher concentration of negatively charged molecules on their surface. nih.govmdpi.com Cancer cells, for example, expose more anionic phosphatidylserine (B164497) on their outer membrane, making them more susceptible to attack by brevinins than healthy cells. mdpi.commdpi.com This difference in surface charge is a major determinant of the peptides' selective toxicity toward cancer cells. mdpi.comfrontiersin.org While this selectivity exists, many brevinin peptides still exhibit some level of hemolytic activity (lysis of red blood cells), which can be a limitation for their therapeutic development. researchgate.netmdpi.com
Pathways of Anti-proliferative Effects on Cancer Cell Lines (e.g., membrane structure attack, apoptosis/necrosis induction)
Brevinin peptides exhibit significant anti-proliferative effects against a variety of cancer cell lines through a multi-pronged attack that involves direct membrane disruption and the induction of programmed cell death pathways. mdpi.commdpi.comfrontiersin.org
Membrane Structure Attack: The initial interaction of brevinins with cancer cells is the disruption of the plasma membrane. frontiersin.org This membranolytic activity is due to the peptides' ability to preferentially bind to and permeate the negatively charged membranes of tumor cells. mdpi.commdpi.com This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis. nih.govgoogle.com This direct damage to the membrane is a rapid and effective killing mechanism.
Induction of Apoptosis and Necrosis: Beyond direct membrane lysis, brevinin peptides trigger programmed cell death pathways, including apoptosis and necrosis. mdpi.comnih.gov
Apoptosis: This is a controlled, programmed form of cell death. Brevinin peptides have been shown to induce apoptosis in cancer cells through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.comgoogle.comaging-us.com This process is often caspase-dependent, meaning it relies on the activation of a family of protease enzymes called caspases that execute the cell death program. mdpi.comnih.gov Studies on Brevinin-1RL1, for example, showed that it induced apoptosis in tumor cells, which could be rescued by a pan-caspase inhibitor. mdpi.com The process involves the release of mitochondrial cytochrome c and the activation of caspase-9 and caspase-3. google.com
Necrosis: This is a form of cell death characterized by cell swelling and rupture of the plasma membrane. nih.gov At higher concentrations, some brevinins can induce necrotic cell death, where the cell and its organelles swell, leading to the release of cellular contents and triggering an inflammatory response. mdpi.comnih.gov
Other Pathways: Research on Brevinin-2R has also implicated a lysosomal-mitochondrial death pathway. nih.gov This peptide was found to cause lysosomal membrane permeabilization and a decrease in mitochondrial membrane potential, suggesting a complex interplay between different organelles in executing cell death. nih.gov
The table below summarizes the inhibitory concentrations of some brevinin peptides against various human cancer cell lines.
| Peptide | Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| Brevinin-1RL1 | HCT116 | Colon Carcinoma | ~5-10 |
| MDA-MB-231 | Breast Adenocarcinoma | ~5-10 | |
| SW480 | Colon Adenocarcinoma | ~5-10 | |
| A549 | Lung Carcinoma | ~5-10 | |
| SMMC-7721 | Hepatocellular Carcinoma | ~5-10 | |
| B16-F10 | Melanoma | ~5-10 | |
| LFB (Brevinin-like) | A549 | Lung Carcinoma | 2.0 |
| PC3 | Prostate Adenocarcinoma | 2.5 | |
| U251-MG | Glioblastoma | 18.9 | |
| MCF-7 | Breast Adenocarcinoma | 3.2 | |
| Data sourced from studies on Brevinin-1RL1 mdpi.com and a brevinin-like peptide (LFB) mdpi.com. IC₅₀ represents the concentration required to inhibit the growth of 50% of the cells. |
Modulation of Specific Cellular Signaling Pathways (e.g., insulin (B600854) release pathways)
In addition to their direct cytotoxic effects, brevinin peptides can modulate specific cellular signaling pathways, leading to a range of physiological responses.
Histamine (B1213489) Release: this compound has been specifically identified as a mast cell degranulating peptide, meaning it causes the release of histamine from rat peritoneal mast cells. uniprot.orgresearchgate.net This activity implicates this compound in inflammatory and immune responses. uniprot.orgdrhagmeyer.com
Insulin Release: A notable activity discovered for several peptides within the brevinin family is the stimulation of insulin secretion. nih.gov Studies using a rat clonal β-cell line (BRIN-BD11) have shown that Brevinin-1 itself, as well as other brevinins like Brevinin-1E and Brevinin-2EC, can stimulate insulin release in a concentration-dependent manner. bioscientifica.comnih.gov This insulinotropic effect is a potential defense mechanism for the frog, as it could induce hypoglycemia in a predator. psu.edu While this function has been established for the brevinin family, the specific capacity of this compound to modulate insulin release requires further direct investigation. frontiersin.orgnih.gov
Anti-inflammatory Signaling: Other brevinin peptides have been shown to possess anti-inflammatory properties. For example, Brevinin-1GHd was found to suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage cells by inactivating the MAPK signaling pathway. frontiersin.orgfrontiersin.org This highlights the immunomodulatory potential of the brevinin family beyond simple antimicrobial action.
Research on Broad Spectrum Biological Efficacy of Brevinin 1se
Antimicrobial Activity Spectrum Studies
Brevinin-1 (B586460) family peptides are noted for their broad-spectrum antimicrobial capabilities, targeting both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.comnih.gov These peptides are typically linear, cationic, and amphipathic, characteristics that facilitate their interaction with the negatively charged membranes of microbes. mdpi.com
Brevinin-1SE and its analogues have shown potent activity against Gram-positive bacteria. nih.govnih.gov Generally, Gram-positive strains appear to be more susceptible to brevinin-1 peptides than Gram-negative strains. nih.gov For instance, a novel brevinin-1 peptide, B1LTe, exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 2 μM against tested Gram-positive bacteria. nih.gov Another peptide, brevinin-1pl, also demonstrated higher efficacy against Gram-positive bacteria, with a geometric mean MIC of 2.52 µM. nih.gov
The antimicrobial activity of this compound and its related peptides against various Gram-positive bacterial strains is summarized below. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. mdpi.comnih.govidexx.dk
Interactive Data Table: MIC of Brevinin-1 Analogues Against Gram-Positive Bacteria
| Peptide/Compound | Staphylococcus aureus (MIC, µM) | MRSA (MIC, µM) | Enterococcus faecalis (MIC, µM) | Bacillus subtilis (MIC, µM) |
|---|---|---|---|---|
| Brevinin-1GHa | 2 mdpi.com | - | - | - |
| Brevinin-1OS Analogue (OSf) | 2 mdpi.com | 4 mdpi.com | 32 mdpi.com | - |
| Brevinin-1pl | 2 nih.gov | 4 nih.gov | 4 nih.gov | - |
| Brevinin-1LTe Analogue (5R) | 1 nih.gov | 2 nih.gov | 2 nih.gov | - |
| Brevinin-2GUb Analogue (tB2U-6K) | 3.2 nih.gov | 3.2 nih.gov | 12.5 nih.gov | - |
Data sourced from multiple studies. mdpi.comnih.govnih.govmdpi.comnih.gov Note: "-" indicates data not available.
This compound and its analogues have also been tested against a range of Gram-negative bacteria. While generally more effective against Gram-positive strains, significant activity against Gram-negative pathogens has been observed. nih.govnih.gov The outer membrane of Gram-negative bacteria can present a permeability barrier, potentially reducing the efficacy of some antimicrobial compounds. frontiersin.orgnih.gov
The antimicrobial activity of this compound and related peptides against various Gram-negative bacterial strains is detailed in the table below.
Interactive Data Table: MIC of Brevinin-1 Analogues Against Gram-Negative Bacteria
| Peptide/Compound | Escherichia coli (MIC, µM) | Klebsiella pneumoniae (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Salmonella typhimurium (MIC, µM) |
|---|---|---|---|---|
| Brevinin-1GHa | 4 mdpi.com | - | - | - |
| Brevinin-1OS Analogue (OSf) | 8 mdpi.com | 32 mdpi.com | 64 mdpi.com | - |
| Brevinin-1pl | 8 nih.gov | - | 8 nih.gov | - |
| Brevinin-1LTe Analogue (5R) | 4 nih.gov | 4 nih.gov | 8 nih.gov | - |
| Brevinin-2GUb Analogue (tB2U-6K) | 6.25 nih.gov | 6.25 nih.gov | 25 nih.gov | - |
Data sourced from multiple studies. mdpi.comnih.govnih.govmdpi.comnih.gov Note: "-" indicates data not available.
Research has shown that peptides in the brevinin-1 family possess antifungal properties. mdpi.combiologists.comresearchgate.net For instance, Brevinin-1GHa demonstrated inhibitory activity against Candida albicans with a MIC of 8 μM. mdpi.com Another study on brevinin-1SY from Rana sylvatica showed that skin extracts could inhibit the growth of Saccharomyces cerevisiae, Botrytis cinerea, Rhizopus stolonifer, and Pythium sulcatum. biologists.comresearchgate.net Specifically, extracts from frogs subjected to anoxia, freezing, and dehydration showed significantly higher inhibition of P. sulcatum. biologists.comresearchgate.net
Interactive Data Table: MIC of Brevinin-1 Analogues Against Pathogenic Fungi
| Peptide/Compound | Candida albicans (MIC, µM) | Saccharomyces cerevisiae | Botrytis cinerea | Rhizopus stolonifer | Pythium sulcatum |
|---|---|---|---|---|---|
| Brevinin-1GHa | 8 mdpi.com | - | - | - | - |
| Brevinin-1OS Analogue (OSf) | 16 mdpi.com | - | - | - | - |
| Brevinin-1pl | >64 nih.gov | - | - | - | - |
| Brevinin-1SY Skin Extract | - | Inhibited biologists.comresearchgate.net | Inhibited biologists.comresearchgate.net | Inhibited biologists.comresearchgate.net | Inhibited biologists.comresearchgate.net |
Data sourced from multiple studies. mdpi.comnih.govmdpi.combiologists.comresearchgate.net Note: "-" indicates data not available.
Evaluation of Efficacy Against Multidrug-Resistant Microorganisms
A significant area of research for brevinin peptides is their effectiveness against multidrug-resistant (MDR) bacteria. nih.govnih.gov An analogue of brevinin-1LTe, designated 5R, showed high selectivity and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and a clinically isolated strain of Streptococcus pyogenes. nih.govnih.gov Similarly, derivatives of brevinin-1OS, particularly OSf, demonstrated potent activity against MRSA. mdpi.com
Another peptide, brevinin-2ISb, has been shown to effectively inhibit MRSA at low concentrations. mednexus.org Furthermore, a synthetic indole (B1671886) derivative, SMJ-2, exhibited consistent MICs of 0.25–2 µg/mL against various Gram-positive MDR pathogens, including MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov
Time-Dependent Microbial Killing Kinetics
Studies on the time-kill kinetics of brevinin peptides reveal their rapid bactericidal action. An analogue of brevinin-1LTe, 5R, was able to eliminate MRSA and S. pyogenes within 30 minutes at concentrations of 2- and 4-fold its MIC. nih.gov At its MIC, it showed a bacteriostatic effect within 120 minutes. nih.gov
Similarly, derivatives of brevinin-1OS demonstrated rapid killing of MRSA. At a concentration of 4 times the MIC, the analogue OSe completely killed MRSA within 30 minutes, while OSd and OSf achieved the same result in 60 and 45 minutes, respectively. mdpi.com The killing kinetics of these peptides are often dependent on both concentration and time. mdpi.com
Anti-Biofilm Research and Eradication Potency
Biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously difficult to eradicate and highly resistant to antibiotics. mdpi.comfrontiersin.org Brevinin peptides have shown promise in both inhibiting the formation of biofilms and eradicating established ones. nih.govmdpi.com
An analogue of brevinin-1LTe, 5R, was effective against both planktonic and biofilm cells of MRSA and S. pyogenes. nih.govnih.gov Derivatives of brevinin-1OS were also able to inhibit biofilm formation and eradicate mature biofilms of S. aureus and MRSA. mdpi.com Notably, the analogues OSd, OSe, and OSf were capable of disrupting E. faecalis biofilms. mdpi.com Brevinin-1GHa also demonstrated the ability to eradicate biofilms of S. aureus, E. coli, and C. albicans. mdpi.com
The minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) are used to quantify these effects. mdpi.com For example, one study protocol involved incubating bacteria with peptides for 24 hours to determine the MBIC, followed by treatment of the established biofilm to determine the MBEC. mdpi.com
Research on the Antiviral Efficacy of this compound Uncovers Limited Specific Data
Extensive research into the scientific literature reveals a notable lack of specific data concerning the antiviral efficacy of the particular compound this compound. While the broader Brevinin family of antimicrobial peptides (AMPs) has been the subject of various studies, information detailing the direct action of this compound against viral pathogens is not available in the reviewed scientific publications.
The Brevinin-1 peptide family, originally isolated from the skin secretions of frogs, is known for its broad-spectrum antimicrobial properties. Investigations into this family have confirmed antiviral activities for some of its members. For instance, studies on derivatives of Brevinin-1 and related peptides have demonstrated efficacy against several enveloped viruses.
Key findings for the Brevinin family include:
Herpes Simplex Virus (HSV): A modified, linearized derivative of Brevinin-1 was found to exhibit protective action against Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2). frontiersin.org Furthermore, some derivatives of Brevinin-1 have shown antiviral activities against HSV by directly affecting the virus's lipid membrane. nih.gov
Retroviruses, Lentivirus, and Hepatitis C Virus: Stapled peptides designed from the template of Brevinin-1EMa displayed potent antiviral activity against retroviruses, lentiviruses, and Hepatitis C virus, primarily by blocking viral entry. nih.gov
Dengue and Zika Viruses: A peptide named Yodha, which belongs to the Brevinin family, has been reported to have antiviral action against both Dengue virus and Zika virus. nih.gov
While this compound is cataloged as a member of this peptide family, specific research detailing its efficacy, the viral pathogens it may inhibit, or any quantitative data on its antiviral action could not be located in the available scientific literature. frontiersin.orgresearchgate.net The current body of research focuses on other members of the Brevinin-1 family, such as Brevinin-1E, Brevinin-1EMa, and Brevinin-1BYa. nih.govnih.gov
Due to the absence of specific research findings and data tables for this compound's antiviral properties, it is not possible to provide a detailed report on its efficacy against specific viral pathogens as requested. Further experimental studies would be required to determine if this compound shares the antiviral characteristics of other peptides in its family.
Strategies for Overcoming Microbial Resistance to Brevinin 1se
Analysis of Resistance Development Dynamics Against Brevinin-1SE
Understanding how bacteria develop resistance to this compound is fundamental to creating strategies to overcome it. While AMPs are generally considered less prone to inducing resistance compared to conventional antibiotics, resistance can still emerge. mdpi.com The primary mechanisms of bacterial resistance to antimicrobial agents can be broadly categorized as preventing the agent from reaching its target, modifying or bypassing the target, and inactivating the agent. reactgroup.org
Bacteria can prevent an antimicrobial from reaching its target by decreasing the permeability of their cell membranes or by actively pumping the agent out of the cell using efflux pumps. reactgroup.org Changes in the lipid composition of the bacterial membrane can also hinder the initial electrostatic interaction with cationic AMPs like this compound. Furthermore, bacteria can alter the target of the antimicrobial, for instance, by modifying the structure of the cell membrane to which the peptide binds. reactgroup.org Some bacteria may also produce proteases that can degrade the peptide, thereby inactivating it.
The dynamics of resistance development against this compound specifically involve the interplay of these mechanisms. For example, studies on other Brevinin family peptides have shown that bacteria can develop resistance through modifications in their cell envelope, which is the primary target for these peptides. frontiersin.org The rate and extent of resistance development are influenced by factors such as the concentration of the peptide, the duration of exposure, and the specific bacterial species.
Rational Design of Resistance-Resistant this compound Analogs
Rational design involves modifying the structure of this compound to create analogs with enhanced antimicrobial activity and a reduced propensity for resistance development. plos.org This approach leverages an understanding of the structure-activity relationship of the peptide. researchgate.net Key strategies in the rational design of this compound analogs include:
Amino Acid Substitution: Replacing specific amino acids can enhance the peptide's properties. For instance, substituting certain residues with arginine or lysine (B10760008) can increase the net positive charge, improving its interaction with negatively charged bacterial membranes. frontiersin.org The introduction of D-amino acids can increase resistance to proteolytic degradation by bacterial enzymes. nih.gov
Modifying Hydrophobicity and Amphipathicity: The balance between hydrophobicity and hydrophilicity (amphipathicity) is crucial for the membrane-disrupting activity of this compound. mdpi.com Fine-tuning this balance can lead to analogs with greater selectivity for bacterial membranes over host cells and potentially circumvent resistance mechanisms related to membrane alterations.
Structural Modifications: Altering the peptide's secondary structure, such as its α-helicity, can impact its interaction with bacterial membranes. nih.gov Modifications can be guided by computational modeling and spectroscopic techniques to predict and then experimentally verify the most effective structures. researchgate.netmdpi.com
A study on the brevinin-1pl peptide, a member of the brevinin-1 (B586460) family, demonstrated that substitutions with arginine, lysine, and histidine could enhance its antimicrobial efficacy. frontiersin.org For example, an analog designated brevinin-1pl-5R showed a decreased minimum inhibitory concentration (MIC) against Enterococcus faecium, although its activity against Gram-negative bacteria was reduced. frontiersin.org This highlights the nuanced effects of specific amino acid substitutions.
Synergistic Research with Other Antimicrobial Agents or Compounds
Combining this compound with other antimicrobial agents is a promising strategy to enhance its efficacy and combat resistance. nih.gov Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov This approach can also allow for the use of lower concentrations of each agent, potentially reducing toxicity.
Combination Effects with Conventional Antimicrobials
The combination of this compound with conventional antibiotics can be highly effective. nih.gov Brevinin peptides often act by permeabilizing the bacterial membrane. nih.gov This disruption of the membrane can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more efficiently and overcome resistance mechanisms such as reduced membrane permeability. nih.gov
Research on brevinin-2CE, another member of the brevinin family, showed synergistic effects when combined with five different conventional antibiotics against multidrug-resistant Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism is presumed to be the peptide's ability to form pores in the bacterial membrane, which increases the permeability to the co-administered antibiotics. nih.gov This suggests a similar potential for this compound.
The effectiveness of such combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 indicates synergy. nih.gov
Synergistic Interactions with Other Antimicrobial Peptides
Combining this compound with other AMPs can also lead to synergistic effects. researchgate.net Different AMPs can have distinct mechanisms of action or target different components of the bacterial cell. For example, one peptide might primarily disrupt the outer membrane of Gram-negative bacteria, while another might form pores in the cytoplasmic membrane. By acting on multiple targets simultaneously, the combination can be more effective and less likely to lead to resistance.
Enhanced Efficacy through Nanostructure Functionalization
Functionalizing nanostructures with this compound is an innovative strategy to enhance its antimicrobial properties and overcome resistance. nih.gov Nanocarriers, such as gold nanoparticles or liposomes, can protect the peptide from degradation, improve its solubility, and facilitate its delivery to the site of infection. nih.govmdpi.com
Peptide-functionalized nanoparticles can significantly enhance the antibacterial activity of the biomolecule. nih.gov The high surface area-to-volume ratio of nanoparticles allows for a high density of peptide loading, which can lead to a more potent antimicrobial effect. For instance, gold nanoparticles functionalized with peptides have been shown to have enhanced biological and medicinal effects. nih.gov This approach could create hybrid systems with advanced antimicrobial properties, potentially overcoming existing resistance mechanisms. nih.gov
Below is a table summarizing the strategies for overcoming microbial resistance to this compound:
| Strategy | Description | Key Research Findings |
| Analysis of Resistance Development Dynamics | Investigating the molecular mechanisms by which bacteria develop resistance to this compound. | Resistance mechanisms often involve alterations to the bacterial cell envelope, the primary target of Brevinin peptides. frontiersin.org |
| Rational Design of Analogs | Modifying the amino acid sequence and structure of this compound to create more potent and resistance-resistant versions. | Amino acid substitutions (e.g., with arginine, lysine) and the introduction of D-amino acids can enhance activity and stability. frontiersin.orgnih.gov |
| Synergy with Conventional Antimicrobials | Combining this compound with traditional antibiotics to enhance their collective efficacy. | Brevinin peptides can permeabilize bacterial membranes, facilitating the entry of antibiotics and overcoming resistance. nih.gov |
| Synergy with Other AMPs | Using this compound in combination with other antimicrobial peptides. | Combining AMPs with different mechanisms can lead to a more potent and broader spectrum of activity. frontiersin.org |
| Nanostructure Functionalization | Attaching this compound to nanoparticles to improve its delivery, stability, and efficacy. | Functionalizing nanostructures like gold nanoparticles with peptides can significantly enhance their antibacterial activity. nih.gov |
Regulation of Brevinin 1se Expression and Activity in Biological Systems
Transcriptional and Translational Regulation Studies
Studies on the wood frog, Rana sylvatica, which produces a closely related peptide known as Brevinin-1SY, have provided significant insights into the regulation of this peptide family. Research indicates a divergence between the regulation of mRNA transcript levels and the subsequent protein production, suggesting that both transcriptional and post-transcriptional or translational controls are critical in determining the amount of available peptide.
For instance, exposure to certain environmental stressors can lead to a significant increase in Brevinin-1SY protein levels without a corresponding rise in its mRNA transcripts. Following a 24-hour period of freezing, the protein levels of Brevinin-1SY in the dorsal skin of wood frogs increased approximately five-fold. scielo.org.zaresearchgate.net Similarly, 24 hours of anoxia and a 40% level of dehydration led to four-fold and seven-fold increases in protein levels, respectively. scielo.org.za However, the mRNA levels of Brevinin-1SY did not show a concurrent increase under freezing conditions. scielo.org.zaresearchgate.net This disparity points towards a mechanism of translational regulation, where the efficiency of translating existing mRNA into protein is enhanced under certain stress conditions, allowing for a rapid response without the need for de novo gene transcription.
Conversely, some stressors do elicit a transcriptional response. Dehydration has been shown to cause a 2.5 to 3-fold increase in Brevinin-1SY mRNA levels in both dorsal and ventral skin. scielo.org.zaresearchgate.net Anoxia also prompts a more than five-fold increase in mRNA transcripts, but this effect is localized to the ventral skin. scielo.org.zaresearchgate.net This tissue-specific transcriptional response highlights the nuanced regulatory mechanisms that govern the expression of this antimicrobial peptide.
Developmental Regulation of Brevinin-1SY Expression in Amphibians
The expression of Brevinin-1SY is also subject to developmental regulation, with transcript levels increasing significantly as wood frog tadpoles undergo metamorphosis. While low levels of Brevinin-1SY transcripts are detectable in early-stage tadpoles, a marked increase in expression occurs during the later stages of development. scielo.brresearchgate.netplos.org
This developmental upregulation is likely a preparatory measure for the transition from an aquatic to a terrestrial environment, which exposes the metamorphosing frog to a new spectrum of potential pathogens. The increase in antimicrobial peptide expression would therefore be crucial for the innate immune defense of the juvenile frog.
Developmental Regulation of Brevinin-1SY mRNA in Rana sylvatica
| Gosner Stage | Fold Increase in mRNA Levels (compared to stages 14-20) | Significance |
|---|---|---|
| 14-20 | 1.00 | Reference |
| 36-41 | 2.87 | Significant increase |
| 42-43 | 4.50 | Significant increase |
| 44-45 | 6.22 | Significant increase |
Data derived from studies on Rana sylvatica tadpoles, showing a significant increase in Brevinin-1SY mRNA levels during the later stages of metamorphosis. researchgate.netplos.org
Environmental and Physiological Stress Responses Influencing Brevinin-1SY Levels
Amphibians, particularly those in temperate and northern climates like the wood frog, are exposed to extreme environmental conditions. The expression of Brevinin-1SY is dynamically modulated by these stressors, suggesting a role for this peptide in maintaining skin integrity and preventing infections during periods of physiological vulnerability. scielo.sa.cr
Impact of Dehydration
Dehydration is another significant stressor for amphibians. In wood frogs subjected to a 40% loss of total body water, there is a significant upregulation of Brevinin-1SY at both the mRNA and protein levels. scielo.org.zascielo.br Transcript levels increase in both the dorsal and ventral skin, and this is accompanied by a substantial seven-fold increase in the protein concentration in the dorsal skin. scielo.org.zaresearchgate.net This response likely helps to protect the compromised skin barrier from microbial invasion during periods of water stress.
Impact of Environmental Stress on Brevinin-1SY Levels in Rana sylvatica
| Stress Condition (24h) | Fold Change in Dorsal Skin mRNA | Fold Change in Ventral Skin mRNA | Fold Change in Dorsal Skin Protein |
|---|---|---|---|
| Freezing | No significant change | No significant change | ~5-fold increase |
| Anoxia | No significant change | >5-fold increase | ~4-fold increase |
| Dehydration (40%) | ~2.5-fold increase | ~3-fold increase | ~7-fold increase |
Summary of research findings on the effects of major environmental stressors on Brevinin-1SY mRNA and protein levels in the skin of the wood frog, Rana sylvatica. scielo.org.zaresearchgate.netresearchgate.net
Endogenous Modulators of Brevinin-1SE Activity within the Host Organism
The antimicrobial activity of this compound, once secreted onto the skin, is likely influenced by a complex mixture of other endogenous molecules. mdpi.com Amphibian skin secretions are not a simple solution of a single peptide but rather a chemical cocktail containing a variety of other peptides, biogenic amines, and proteins. researchgate.netdergipark.org.tr
Furthermore, the skin secretions contain other bioactive compounds, such as biogenic amines and neuropeptides, which could potentially modulate the local environment of the skin and thereby influence the activity of this compound. scielo.brsoci.org The effects of these various substances can be additive, synergistic, or even antagonistic, creating a finely tuned defensive barrier on the amphibian skin. mdpi.com The full spectrum of these interactions and their impact on the in vivo efficacy of this compound remains an area for further investigation.
Emerging Research Directions and Future Perspectives for Brevinin 1se
Advanced Peptide Engineering Methodologies and Automated Design
The inherent therapeutic potential of natural peptides like Brevinin-1SE is often accompanied by limitations such as toxicity. nih.gov To overcome these challenges, researchers are employing advanced peptide engineering methodologies. These strategies involve the rational design and synthesis of peptide analogues with improved activity and selectivity. mdpi.comfrontiersin.org
A key approach is the strategic substitution of amino acids. frontiersin.org For instance, replacing specific residues with D-amino acids has been shown to enhance proteolytic resistance and modulate hemolytic activity in other brevinin peptides. nih.gov Another common modification involves altering the peptide's net charge and hydrophobicity, key determinants of antimicrobial efficacy. mdpi.com For example, increasing the cationic charge can enhance antimicrobial activity, though an optimal balance is necessary to avoid increased toxicity. mdpi.comnih.gov
Shortening the peptide sequence while preserving its bioactive core is another promising strategy for optimizing peptides, as it can reduce synthesis costs. mdpi.com The N-terminal region of brevinin peptides has been identified as critical for antimicrobial activity. mdpi.com Furthermore, techniques like cyclization, using methods such as disulfide bonds or lactam bridges, can enhance peptide stability and membrane permeability. biosynth.com The development of peptide-functionalized nanostructures is also being explored to significantly boost the antimicrobial activity of biomolecules like brevinins. nih.gov
Integration with Computational Biology and Machine Learning for Peptide Design and Optimization
The integration of computational biology and machine learning is revolutionizing the design and optimization of peptides like this compound. proteinqure.com These in silico approaches accelerate the discovery and refinement of novel AMPs by predicting their structure, function, and potential toxicity. researchgate.netnih.gov
Bioinformatics tools such as PEP-FOLD and the PPM web server are used to predict the secondary structure of peptides and their interactions with cell membranes. biologists.comnih.govfrontiersin.org These predictions guide the rational design of analogues with enhanced therapeutic properties. nih.gov For example, computational analysis can help identify which amino acid substitutions are likely to improve a peptide's therapeutic index. frontiersin.org
Machine learning algorithms, trained on large datasets of known AMPs, can classify, predict, and design new peptides. researchgate.netfrontiersin.org These models can screen vast sequence libraries to identify promising candidates with high predicted activity. researchgate.net Deep learning models and generative approaches like PepHAR are being developed to design peptides tailored to specific protein targets, even incorporating key "hot spot" residues for enhanced interaction. arxiv.org Such computational tools are instrumental in predicting key properties like affinity, solubility, and specificity, thereby accelerating the development of new peptide-based therapeutics. proteinqure.com
Exploration of Novel Biological Targets and Receptor Interactions
Research into this compound and its family members has revealed a range of biological activities beyond direct microbial killing, suggesting interactions with various cellular targets. A primary mechanism of action for many brevinin peptides is the disruption of cell membranes. mdpi.commdpi.com This is facilitated by the peptide's cationic and amphipathic nature, allowing it to interact with and permeabilize the anionic phospholipids (B1166683) of bacterial membranes. nih.gov
Beyond the membrane, some brevinin analogues have been shown to interact with intracellular components. For example, mechanistic studies suggest that some derivatives may exert their bactericidal effects through DNA binding. nih.gov Furthermore, this compound is known to be a mast cell degranulating peptide, causing the release of histamine (B1213489) from rat peritoneal mast cells in vitro. uniprot.orgresearchgate.net This indicates an interaction with receptors on these immune cells, triggering an inflammatory response. uniprot.org The ability of some brevinin peptides to bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is another key interaction that can neutralize this potent inflammatory molecule. mdpi.comfrontiersin.org
Role in Understanding Host-Pathogen Interactions and Innate Immunity
Antimicrobial peptides like this compound are a crucial component of the innate immune system, providing a first line of defense against invading pathogens. nih.govoup.com The study of these peptides offers valuable insights into the complex interplay between a host and a pathogen. cornell.eduimmunology.org The innate immune system relies on pattern recognition receptors to detect microbial components and initiate a defensive response. immunology.org
The production and regulation of brevinin peptides can be influenced by environmental stressors, suggesting a systemic activation of the innate immune system. biologists.com For example, studies on a related peptide, brevinin-1SY, showed that its expression levels increased in response to dehydration and anoxia. biologists.com This suggests that the production of these peptides in the skin may be part of a broader, systemic immune activation. biologists.com
Furthermore, the dual function of peptides like this compound, which possess both antimicrobial and histamine-releasing activities, sheds light on the integrated nature of the host's defense mechanisms. researchgate.net The ability of some brevinins to modulate the inflammatory response, for instance by binding to LPS, highlights their role in not only eliminating pathogens but also controlling the host's immune reaction to infection. mdpi.comfrontiersin.org The structural diversity observed among brevinin family members across different frog species may be linked to the specific pathogens each species encounters, reflecting an evolutionary adaptation in host-pathogen interactions. biologists.com
Potential for Addressing Global Health Challenges Beyond Direct Antimicrobial Applications
The multifaceted activities of brevinin peptides, including this compound, position them as potential tools to address significant global health challenges, most notably the rise of antimicrobial resistance (AMR). ukri.orgwho.intnih.gov AMR is a critical threat, rendering conventional antibiotics ineffective against a growing number of infections. nih.gov AMPs represent a promising alternative as they often employ mechanisms of action that are less likely to induce resistance. mdpi.com
Beyond their direct bactericidal effects, the anti-inflammatory properties of some brevinin peptides offer therapeutic potential. mdpi.commdpi.com By neutralizing inflammatory molecules like LPS, these peptides could help manage the severe inflammatory responses associated with bacterial infections. mdpi.comfrontiersin.org
Q & A
Q. How can researchers determine the secondary structure of Brevinin-1SE experimentally?
To characterize the secondary structure of this compound, circular dichroism (CD) spectroscopy is commonly employed to analyze α-helical, β-sheet, and random coil conformations in solution. Molecular dynamics simulations can further validate structural stability under varying pH or ionic conditions . For solid-state analysis, X-ray crystallography or cryo-electron microscopy may be used, though these require high-purity peptide samples and crystallization optimization .
Q. What methodologies are appropriate for assessing this compound’s antimicrobial activity in vitro?
Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Include positive controls (e.g., polymyxin B) and account for solvent interference. Hemolysis assays on mammalian red blood cells should parallelly evaluate selectivity ratios to gauge therapeutic potential . Time-kill kinetics and biofilm disruption assays can further elucidate bactericidal mechanisms .
Q. How should researchers design studies to evaluate this compound’s stability under physiological conditions?
Simulate physiological environments (e.g., serum, varying pH) and quantify degradation via high-performance liquid chromatography (HPLC) or mass spectrometry over time. Protease susceptibility can be tested using trypsin or pepsin, with structural integrity monitored via CD spectroscopy. Stability data should be correlated with functional assays to identify critical degradation thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s mechanism of action across studies?
Systematic reviews and meta-analyses of existing data can identify confounding variables (e.g., peptide concentration, membrane lipid composition). Employ biophysical techniques like fluorescence anisotropy to measure membrane fluidity changes or atomic force microscopy to visualize pore formation. Comparative studies with truncated analogs may isolate functional domains .
Q. How can researchers optimize experimental designs to study this compound’s interaction with host immune cells?
Adopt a PICO framework:
- Population : Macrophages or neutrophils from model organisms.
- Intervention : this compound exposure at sub-MIC concentrations.
- Comparison : Untreated cells or cells exposed to scrambled peptides.
- Outcome : Cytokine profiling (ELISA) and transcriptomic analysis (RNA-seq) to assess immunomodulatory effects .
Q. What methodologies address resistance development in pathogens exposed to this compound?
Serial passage assays under sublethal peptide pressure can track resistance evolution. Whole-genome sequencing of resistant strains identifies mutations in membrane biosynthesis or stress-response pathways. Combinatorial studies with conventional antibiotics may reveal synergistic effects to mitigate resistance .
Methodological Frameworks and Data Analysis
Q. How to formulate a FINER-compliant research question for in vivo toxicity studies of this compound?
- Feasible : Use murine models with controlled dosing regimens.
- Interesting : Focus on organ-specific toxicity (e.g., renal, hepatic).
- Novel : Compare toxicity profiles with structurally similar antimicrobial peptides.
- Ethical : Adhere to institutional animal care guidelines.
- Relevant : Align with preclinical safety requirements for therapeutic development .
Q. What statistical approaches are robust for analyzing this compound’s dose-response data?
Nonlinear regression models (e.g., sigmoidal curves) quantify EC50/IC50 values. For multiplex assays (e.g., cytokine arrays), apply false discovery rate (FDR) corrections to minimize Type I errors. Bayesian hierarchical models are recommended for meta-analyses of heterogeneous datasets .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
